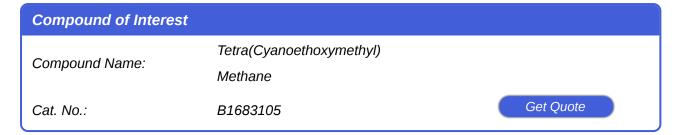


"Tetra(cyanoethoxymethyl) methane" molecular weight and formula

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An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetra(cyanoethoxymethyl) methane**, a tetrafunctional scaffold molecule with significant potential in various fields of chemical and biomedical research. This document details its physicochemical properties, outlines a representative experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and presents a logical workflow for its use.

Core Properties of Tetra(cyanoethoxymethyl) methane

Tetra(cyanoethoxymethyl) methane is a versatile chemical compound characterized by a central methane core tetra-substituted with cyanoethoxymethyl groups. This unique structure provides four reactive sites, making it an ideal building block for the synthesis of complex molecules and advanced materials. Its primary application in the biomedical field is as a branched linker for the construction of PROTACs, heterobifunctional molecules designed to induce the degradation of specific target proteins.

Quantitative Data Summary



The key physicochemical properties of **Tetra(cyanoethoxymethyl) methane** are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Citations
Molecular Formula	C17H24N4O4	[1][2][3][4][5]
Molecular Weight	348.40 g/mol	[1][3][4][5]
Exact Mass	348.1798 u	[3]
CAS Number	2465-91-0	[1][2][3]
IUPAC Name	3,3'-((2,2-bis((2- cyanoethoxy)methyl)propane- 1,3- diyl)bis(oxy))dipropanenitrile	[3]
Appearance	Solid powder	[3]
Purity	≥92% - >96%	[1][2][3]
Melting Point	43.4-43.9 °C	[6]
Boiling Point	610.6°C at 760 mmHg	[6]
Density	1.13 g/cm ³	[6]
Solubility	Soluble in DMSO	[3]

Application in PROTAC Synthesis: A Hypothetical Experimental Protocol

The tetrafunctional nature of **Tetra(cyanoethoxymethyl) methane**, combined with the reactivity of its terminal nitrile groups, makes it a valuable scaffold for PROTAC development. The nitrile groups can be chemically modified, for instance, through hydrolysis to carboxylic acids or reduction to primary amines, to provide reactive handles for conjugation to a target protein ligand and an E3 ligase ligand.



While a specific, published protocol for this exact molecule's use is not readily available, the following represents a chemically plausible, two-stage experimental protocol for its modification and subsequent use in a "two-sided" PROTAC synthesis.

Stage 1: Functionalization of the Tetra(cyanoethoxymethyl) methane Linker

This stage describes the partial hydrolysis of the nitrile groups to create carboxylic acid functionalities, which can then be used for amide bond formation.

Objective: To convert two of the four nitrile groups on the linker to carboxylic acids, creating a bifunctional linker for subsequent conjugation.

Materials:

- Tetra(cyanoethoxymethyl) methane
- Hydrochloric acid (HCI), concentrated
- Deionized water
- Sodium bicarbonate (NaHCO₃), saturated solution
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve
Tetra(cyanoethoxymethyl) methane in a 1:1 mixture of deionized water and concentrated



HCI. The molar ratio of HCl to the nitrile groups should be carefully controlled to favor partial hydrolysis.

- Hydrolysis: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for a controlled period (e.g., 2-4 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the desired di-acid, di-nitrile product.
- Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane.
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the functionalized linker.
- Purification: The crude product may be purified by column chromatography on silica gel to isolate the desired bifunctional linker.

Stage 2: Sequential Conjugation to Ligands

This stage describes the sequential coupling of the functionalized linker to a target protein ligand and an E3 ligase ligand.

Objective: To synthesize a heterobifunctional PROTAC molecule.

Materials:

- Functionalized **Tetra(cyanoethoxymethyl) methane** linker (from Stage 1)
- Target Protein Ligand (with a primary amine, e.g., Ligand-NH2)
- E3 Ligase Ligand (with a primary amine, e.g., Pomalidomide-NH₂)



- (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar peptide coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- · High-Performance Liquid Chromatography (HPLC) for purification

Methodology:

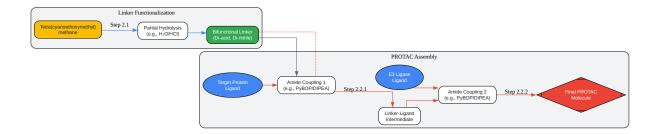
- First Conjugation (to Target Ligand):
 - In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized linker, the target protein ligand (Ligand-NH₂), and the coupling agent (PyBOP) in anhydrous DMF.
 - Add DIPEA to the mixture to act as a base.
 - Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
 - Upon completion, the intermediate product (Linker-Ligand) can be purified by preparative HPLC.
- Second Conjugation (to E3 Ligase Ligand):
 - The purified Linker-Ligand intermediate possesses the remaining activated carboxylic acid group.
 - In a new reaction vessel, dissolve the Linker-Ligand intermediate, the E3 ligase ligand (e.g., Pomalidomide-NH₂), and the coupling agent in anhydrous DMF.
 - Add DIPEA and stir at room temperature for 12-24 hours, monitoring by LC-MS.
- Final Purification:



- Once the final PROTAC molecule is formed, the reaction mixture is purified using preparative HPLC to yield the final, high-purity product.
- The structure and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

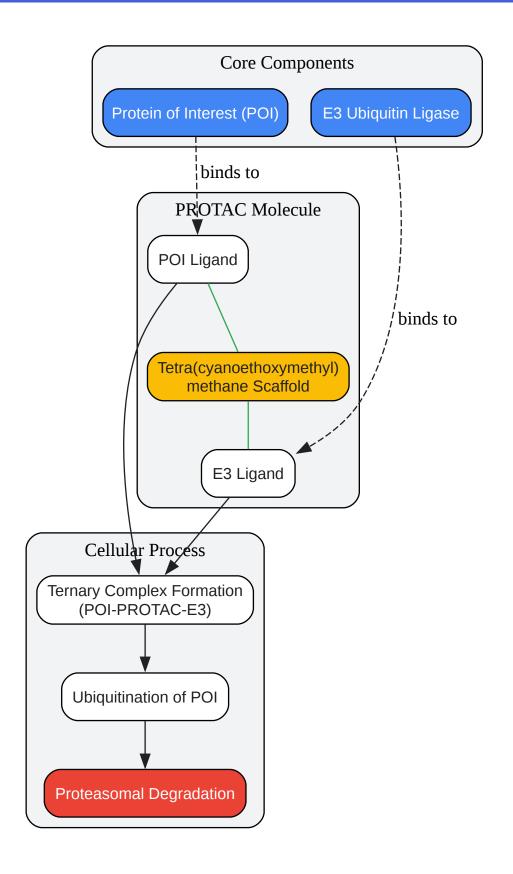
The following diagrams illustrate the conceptual relationships and the experimental workflow described above.



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Caption: Conceptual workflow for the synthesis of a PROTAC using **Tetra(cyanoethoxymethyl) methane**.





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Caption: Logical relationship of components in PROTAC-mediated protein degradation.



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